1S/C10H11N3/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3
.
5-Methyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula . This compound belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique biological and chemical properties. The compound is notable for its potential therapeutic effects, including anti-inflammatory and analgesic activities .
5-Methyl-1-phenyl-1H-pyrazol-4-amine can be synthesized from various starting materials, primarily involving hydrazine derivatives and carbonyl compounds. It falls under the category of heterocyclic compounds, specifically pyrazoles, which are widely studied for their biological activities and utility in drug development. Pyrazole derivatives have been explored for their roles in enzyme inhibition, receptor binding, and other biochemical pathways .
The synthesis of 5-methyl-1-phenyl-1H-pyrazol-4-amine typically involves several methods:
5-Methyl-1-phenyl-1H-pyrazol-4-amine can undergo several types of chemical reactions:
Reaction Type | Reagents | Temperature Range |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | 25–50 °C |
Reduction | Sodium borohydride, lithium aluminum hydride | 0–25 °C |
Substitution | Alkyl halides, aryl halides | 50–100 °C |
The mechanism of action for 5-methyl-1-phenyl-1H-pyrazol-4-amine involves its interaction with various biological targets:
5-Methyl-1-phenyl-1H-pyrazol-4-amine exhibits several notable physical properties:
The chemical properties include:
Relevant data such as melting point, boiling point, and solubility characteristics are critical for understanding its behavior in various applications .
5-Methyl-1-phenyl-1H-pyrazol-4-amine has extensive applications across different fields:
Pyrazole-containing compounds have transitioned from traditional remedies to modern therapeutics over the past century. The first significant medicinal pyrazole, antipyrine (phenazone), was introduced in the 1880s as an analgesic and antipyretic, establishing the scaffold's pharmaceutical relevance [4]. By the mid-20th century, derivatives like aminophenazone and phenylbutazone emerged as anti-inflammatory agents, demonstrating the scaffold's adaptability for diverse therapeutic targets. The strategic incorporation of amino groups (–NH₂) at specific pyrazole positions (3-, 4-, or 5-) markedly enhanced interactions with biological targets through hydrogen bonding and π-stacking, driving focused development of aminopyrazoles (APs) [4] [10].
Contemporary drug discovery leverages pyrazole’s unique physicochemical properties:
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Use | Key Structural Features | Approval Era |
---|---|---|---|
Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazole | 1880s |
Phenylbutazone | Anti-inflammatory | 4-butyl substituent | 1950s |
Celecoxib | COX-2 inhibitor | 1,5-diaryl substitution | 1990s |
Crizotinib | ALK/ROS1 inhibitor | 3-amino-5-aryl substitution | 2010s |
Pirtobrutinib | BTK inhibitor | 4-aminopyrazole core | 2023 |
The 21st century saw pyrazoles integrated into kinase inhibitors (e.g., crizotinib) and covalent inhibitors (e.g., pirtobrutinib), with over 15 FDA-approved drugs now containing this core. This evolution underscores the pyrazole scaffold’s enduring versatility in addressing emerging therapeutic challenges [4] [6].
The 5-aminopyrazole (5AP) configuration in 5-methyl-1-phenyl-1H-pyrazol-4-amine (C₁₀H₁₁N₃, MW 173.21 g/mol) exhibits distinct advantages over other positional isomers:
Figure 1: Bioactive Derivatives from 5-Methyl-1-phenyl-1H-pyrazol-4-amine
[Ethanol] │ ▼ 5-methyl-1-phenyl-1H-pyrazol-4-amine + 3,4-Dimethoxybenzaldehyde │ │ AcOH (cat.) ▼ 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [3]
This Schiff base derivative exhibited potent binding to prostaglandin reductase (PTGR2) with a docking score of -7.648 kcal/mol, outperforming reference inhibitors (-5.247 kcal/mol) [3]. Key interactions included:
The compound’s bioactivity stems directly from the 5-amino group’s dual functionality:
Table 2: Spectral Signatures of 5-Methyl-1-phenyl-1H-pyrazol-4-amine Derivatives
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO) | δ 2.38 ppm (s, 3H) | C5-methyl protons |
δ 4.83 ppm (s, 2H) | -NH₂ protons | |
δ 7.26-7.52 ppm (m, 5H) | Phenyl ring protons | |
¹³C NMR (100 MHz, DMSO) | δ 12.8 ppm | C5-methyl carbon |
δ 108.8-168.3 ppm (multiple signals) | Aromatic/heterocyclic carbons | |
FT-IR | 3409 cm⁻¹ (br) | N-H stretch |
1249 cm⁻¹ | C=S stretch (in derivatives) |
These spectral features confirm the electronic influence of the 5-amino group, particularly the deshielding of adjacent methyl protons (δ 12.8 ppm in ¹³C NMR) [3]. The scaffold’s synthetic flexibility is further demonstrated in:
Table 3: Bioactive Hybrids Derived from 5-Methyl-1-phenyl-1H-pyrazol-4-amine
Hybrid Structure | Biological Activity | Key Findings |
---|---|---|
5-((3-(5-Methyl-1-phenyl-1H-triazol-4-yl)-pyrazol-4-yl)methylene)thiazolidin-4-ones | Insecticidal | 85% mortality against Bemisia tabaci at 100 ppm [8] |
4-[(Benzylidene)amino]-5-(pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Anticancer | Tubulin polymerization inhibition (IC₅₀ = 0.08-12.07 μM) [4] |
5-Imidazopyrazole-polyhydroquinoline conjugates | Antimalarial | 90% suppression of P. falciparum at 10 μg/mL [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0